N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide
Description
N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is of interest due to its unique structure, which combines an indole core with an imidazole moiety, making it a potential candidate for various biological and chemical applications.
Properties
IUPAC Name |
N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-17(2)12-9-11(5-6-13(12)19-16(17)23)15(22)21(4)10-14-18-7-8-20(14)3/h5-9H,10H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDWQDLCNXETQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)N(C)CC3=NC=CN3C)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Imidazole Moiety: The imidazole moiety can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated indole intermediate.
Final Coupling and Functionalization: The final step involves coupling the imidazole-substituted indole with a carboxamide group, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
N-methylindole-2-carboxamide: Lacks the imidazole moiety, making it less versatile in terms of chemical reactivity.
3,3-dimethylindole-2-carboxamide: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.
Uniqueness
N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide is unique due to its combination of an indole core with an imidazole moiety, providing a distinct set of chemical and biological properties that are not found in simpler indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
